tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

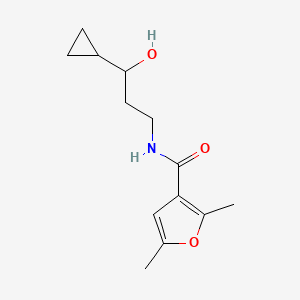

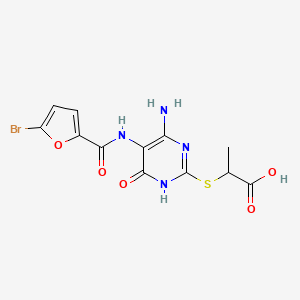

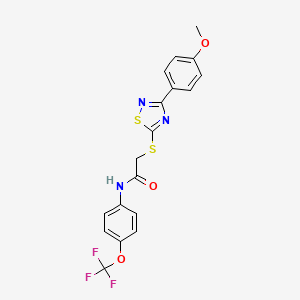

“tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate” is a chemical compound with the formula C18H25FN2O3 and a molecular weight of 336.4 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Antagonists

An efficient enantioselective synthesis utilizing tert-butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate as an essential intermediate for potent CCR2 antagonists is described. The synthesis features an iodolactamization as a key step, indicating its crucial role in the production of highly functionalized compounds for therapeutic applications (Campbell et al., 2009).

Enantioselective Synthesis of Carbocyclic Analogues

The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of nucleotide analogues with potential biological activities (Ober et al., 2004).

Stereoselective Synthesis for Factor Xa Inhibitors

A stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple precursors is developed, highlighting its application in the synthesis of key intermediates for the synthesis of factor Xa inhibitors, an important class of anticoagulants (Wang et al., 2017).

Fluorescent Aminonaphthalic Anhydrides Synthesis

The formal [4+2] cycloaddition reaction of N-fluorobenzamides, including derivatives of the discussed compound, with maleic anhydride has been developed, producing a series of fluorescent 1-amino-2,3-naphthalic anhydrides. This process demonstrates the compound's utility in creating fluorescent materials for chemical sensing or imaging applications (Lu et al., 2022).

Synthesis of Biologically Active Compounds

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, derived from reactions involving similar intermediates, underscore the compound's relevance in creating molecules with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDBIDHCSFDWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124839 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate | |

CAS RN |

1286275-52-2 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)

![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)